4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
“4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” typically involves multiple steps, including:
Formation of the cyclopentanecarboxamide intermediate: This step involves the reaction of 4-chlorophenylcyclopentanecarboxylic acid with an amine to form the corresponding amide.
Attachment of the piperidine moiety: The intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups or other functional groups within the molecule.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its interactions with enzymes, receptors, or other biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, compounds of this class are often investigated for their potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, such compounds may be used in the development of new materials, coatings, or other applications where specific chemical properties are desired.
Mechanism of Action
The mechanism of action of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” would depend on its specific biological targets. Generally, compounds of this class may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-bromophenyl)piperidine-1-carboxamide
- 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of “4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN3O2/c26-20-5-3-19(4-6-20)25(13-1-2-14-25)23(31)28-17-18-11-15-30(16-12-18)24(32)29-22-9-7-21(27)8-10-22/h3-10,18H,1-2,11-17H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGARUSBGDKLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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